![molecular formula C15H22BrNO3S B2814607 [(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine CAS No. 1206148-82-4](/img/structure/B2814607.png)
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine, commonly known as BESC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. BESC is a cycloheptylamine-based compound that contains a sulfonyl and bromo moiety, making it a versatile compound for chemical modifications and derivatizations.
Mecanismo De Acción
The mechanism of action of BESC is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. BESC has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by BESC leads to the reduction of intraocular pressure, which makes it a potential drug candidate for the treatment of glaucoma.
Biochemical and Physiological Effects:
BESC has been shown to exhibit various biochemical and physiological effects in the body. Inhibition of carbonic anhydrase by BESC leads to the reduction of intraocular pressure, which makes it a potential drug candidate for the treatment of glaucoma. BESC has also been shown to exhibit potent anti-inflammatory and anti-cancer activity, which makes it a potential drug candidate for the treatment of various inflammatory and cancerous diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BESC has several advantages and limitations for lab experiments. One of the advantages of BESC is its potent inhibitory activity against various enzymes and proteins, which makes it a valuable chemical probe for studying the structure-activity relationship of various enzymes and proteins. However, one of the limitations of BESC is its relatively low solubility in water, which makes it challenging to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the research and development of BESC. One of the future directions is to explore the potential applications of BESC in the treatment of various diseases such as cancer, diabetes, and inflammation. Another future direction is to investigate the structure-activity relationship of BESC and its derivatives to develop more potent and selective inhibitors of various enzymes and proteins. Additionally, the development of new synthetic methods for the preparation of BESC and its derivatives could lead to the discovery of new chemical entities with potential therapeutic applications.
Métodos De Síntesis
The synthesis of BESC involves the reaction of 4-bromo-3-ethoxyphenol with cycloheptylamine in the presence of sulfuric acid, which leads to the formation of the desired compound. The synthesis method of BESC is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
BESC has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, BESC has been explored as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In pharmacology, BESC has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential drug candidate for the treatment of glaucoma and other related diseases. In biochemistry, BESC has been used as a chemical probe to study the structure-activity relationship of various enzymes and proteins.
Propiedades
IUPAC Name |
4-bromo-N-cycloheptyl-3-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3S/c1-2-20-15-11-13(9-10-14(15)16)21(18,19)17-12-7-5-3-4-6-8-12/h9-12,17H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNEWXRESLSAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.